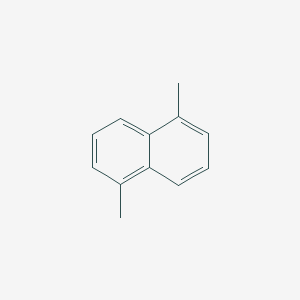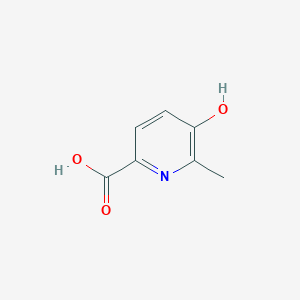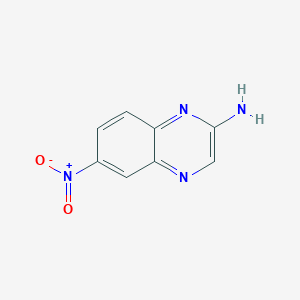
Chlorhexidine diacetate
Vue d'ensemble
Description
La Chlorhexidine est un désinfectant et un antiseptique de formule moléculaire C22H30Cl2N10. Elle est largement utilisée pour la désinfection de la peau avant une intervention chirurgicale, le nettoyage des plaies, la prévention de la plaque dentaire, le traitement des infections fongiques de la bouche et la prévention du blocage des cathéters urinaires . La chlorhexidine est généralement disponible sous forme de sels, tels que le gluconate ou l'acétate .
Mécanisme D'action
Target of Action
Chlorhexidine diacetate, also known as Chlorhexidine acetate, is a broad-spectrum antimicrobial agent that is effective against Gram-positive bacteria, Gram-negative bacteria, and fungi . Its primary targets are the cell walls of these microorganisms . The compound is a cationic bis-guanide, which allows it to bind to the negatively-charged sites on the bacterial cell wall .
Mode of Action
The mode of action of this compound involves destabilizing the cell wall and interfering with osmosis . This disruption of the cell wall allows this compound to enter the cell itself and attack the cytoplasmic (inner) membrane . At low concentrations, it affects the integrity of the cell wall, while at high concentrations, it causes the cytoplasm to congeal or solidify .
Biochemical Pathways
The antibacterial activity of this compound is due to elevated reactive oxygen species (ROS) production and higher lipid peroxidation . These biochemical changes result in membrane damage and alteration in the membrane proteins, phospholipids, carbohydrates, and nucleic acids .
Result of Action
The result of this compound’s action is the death of the bacterial cell . Damage to the cytoplasm’s delicate semipermeable membrane allows for leakage of components, leading to cell death . Upon application in vitro, this compound can kill nearly 100% of Gram-positive and Gram-negative bacteria within 30 seconds .
Action Environment
In topical applications, this compound has the unique ability to bind to the proteins present in human tissues such as skin and mucous membranes . This protein-bound this compound releases slowly, leading to prolonged activity . It has also shown some ability to help inhibit adherence of microorganisms to a surface, thereby preventing the growth and development of biofilms .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La chlorhexidine peut être synthétisée par une réaction de reflux chauffant impliquant l'hexaméthylène-dicyanoguanidine et le chlorhydrate de chloroaniline en présence d'éther de glycol ou de butanol normal comme solvant . Cette méthode est efficace, avec un rendement et une pureté élevés, et ne nécessite pas de catalyseur, ce qui la rend adaptée aux applications industrielles .
Méthodes de production industrielle : Dans les milieux industriels, la chlorhexidine est généralement produite par réaction du chlorhydrate de p-chlorobenzamide avec le dicyandiamide sodique dans l'éthanol pour générer un intermédiaire. Cet intermédiaire est ensuite mis à réagir avec le chlorhydrate d'hexaméthylène-diamine par chauffage dans l'huile de mirbane . Cette méthode présente cependant certains inconvénients, notamment des coûts élevés et une pollution environnementale .
Analyse Des Réactions Chimiques
Types de réactions : La chlorhexidine subit diverses réactions chimiques, notamment :
Oxydation : La chlorhexidine peut être oxydée, bien que les conditions et les réactifs spécifiques de cette réaction ne soient pas souvent détaillés.
Réduction : Les réactions de réduction impliquant la chlorhexidine sont moins fréquentes.
Substitution : La chlorhexidine peut participer à des réactions de substitution, en particulier celles impliquant ses noyaux phényles.
Réactifs et conditions courants :
Oxydation : Des agents oxydants forts peuvent être utilisés.
Substitution : Des agents halogénants peuvent être utilisés pour des réactions de substitution sur les noyaux phényles.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés chlorés .
4. Applications de la recherche scientifique
La chlorhexidine a un large éventail d'applications dans la recherche scientifique, notamment :
Chimie : Utilisée comme désinfectant en milieu de laboratoire.
Biologie : Utilisée en culture cellulaire pour prévenir la contamination.
Médecine : Largement utilisée comme antiseptique pour la désinfection de la peau, les soins bucco-dentaires et le nettoyage des plaies
Industrie : Intégrée dans des produits comme les dentifrices, les bains de bouche et les déodorants.
5. Mécanisme d'action
La chlorhexidine exerce ses effets antimicrobiens en se liant aux sites chargés négativement des parois cellulaires microbiennes, en déstabilisant la paroi cellulaire et en interférant avec l'osmose . À faibles concentrations, elle est bactériostatique (inhibe la croissance bactérienne), tandis qu'à des concentrations plus élevées, elle est bactéricide (tue les bactéries) . Cette double action la rend très efficace contre un large éventail de micro-organismes .
Composés similaires :
Povidone-iode : Un autre antiseptique largement utilisé avec un large spectre d'activité.
Peroxyde d'hydrogène : Souvent utilisé pour le nettoyage et la désinfection des plaies.
Éthanol : Utilisé comme désinfectant et antiseptique.
Unicité de la chlorhexidine : La chlorhexidine est unique en raison de ses propriétés bactériostatiques et bactéricides doubles, de sa capacité à se lier aux parois cellulaires et de son activité antimicrobienne à large spectre . Contrairement à la povidone-iode, la chlorhexidine n'inactive pas les spores . De plus, la chlorhexidine a un effet plus durable que l'éthanol et le peroxyde d'hydrogène .
Applications De Recherche Scientifique
Chlorhexidine has a broad range of applications in scientific research, including:
Chemistry: Used as a disinfectant in laboratory settings.
Biology: Employed in cell culture to prevent contamination.
Medicine: Widely used as an antiseptic for skin disinfection, oral care, and wound cleaning
Industry: Incorporated into products like toothpaste, mouthwash, and deodorants.
Comparaison Avec Des Composés Similaires
Povidone-iodine: Another widely used antiseptic with a broad spectrum of activity.
Hydrogen peroxide: Commonly used for wound cleaning and disinfection.
Ethanol: Used as a disinfectant and antiseptic.
Uniqueness of Chlorhexidine: Chlorhexidine is unique due to its dual bacteriostatic and bactericidal properties, its ability to bind to cell walls, and its broad-spectrum antimicrobial activity . Unlike povidone-iodine, chlorhexidine does not inactivate spores . Additionally, chlorhexidine has a longer-lasting effect compared to ethanol and hydrogen peroxide .
Propriétés
Key on ui mechanism of action |
Chlorhexidine’s broad-spectrum antimicrobial effects are due to its ability to disrupt microbial cell membranes. The positively charged chlorhexidine molecule reacts with negatively charged phosphate groups on microbial cell surfaces - this reaction both destroys the integrity of the cell, allowing leakage of intracellular material, and allows chlorhexidine to enter the cell, causing precipitation of cytoplasmic components and ultimately cell death. The specific means of cell death is dependent on the concentration of chlorhexidine - lower concentrations are bacteriostatic and result in leakage of intracellular substances such as potassium and phosphorous, whereas higher concentrations are bactericidal and cause cytoplasmic precipitation. |
|---|---|
Numéro CAS |
56-95-1 |
Formule moléculaire |
C22H30Cl2N10.2C2H4O2 C26H38Cl2N10O4 |
Poids moléculaire |
625.5 g/mol |
Nom IUPAC |
acetic acid;(1E)-2-[6-[[amino-[(Z)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine |
InChI |
InChI=1S/C22H30Cl2N10.2C2H4O2/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*1-2(3)4/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*1H3,(H,3,4) |
Clé InChI |
WDRFFJWBUDTUCA-UHFFFAOYSA-N |
SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl |
SMILES isomérique |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(N)/N=C(/N)\NC2=CC=C(C=C2)Cl)N)/N)Cl |
SMILES canonique |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl |
Apparence |
White or almost white crystalline powder |
Color/Form |
Crystals from methanol Solid |
melting_point |
134 °C |
Key on ui other cas no. |
56-95-1 |
Description physique |
White odorless solid; [Reference #1] White powder; [Aldrich MSDS] |
Pictogrammes |
Acute Toxic; Irritant; Environmental Hazard |
Solubilité |
MW: 578.38; crystals; decomposes 260-262 °C. Solubility in water at 20 °C: 0.06 g/100 mL /Chlorhexidine dihydrochloride/ Solubility in water at 20 °C: >50% /Chlorhexidine d-digluconate/ In water, 800 mg/L at 20 °C 2.61e-02 g/L |
Synonymes |
N,N’’-Bis(4-chlorophenyl)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide Diacetate; 1,1’-Hexamethylenebis[5-(p-chlorophenyl)-biguanide Diacetate; 1,6-Bis(p-chlorophenylbiguanido)hexane Diacetate; Arlacide A; Bactigras; Chlorasept 2000; Chlorhe |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]-N-(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B47187.png)





